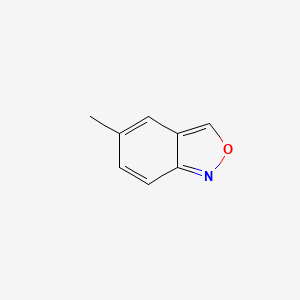

5-Methyl-2,1-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLLPELLMYEETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 5-Methyl-2,1-benzoxazole: Structure, Properties, and Synthetic Strategy

Abstract

5-Methyl-2,1-benzoxazole, also known as 5-methylanthranil, is a heterocyclic compound belonging to the benzisoxazole family. While specific literature on this particular isomer is limited, its chemical behavior and properties can be thoroughly understood through the well-established principles of its parent scaffold, 2,1-benzoxazole, and related benzoxazole isomers. This guide provides a comprehensive analysis of its molecular structure, predicted physicochemical and spectroscopic properties, and core reactivity. Furthermore, we present a logical synthetic pathway and discuss the broader significance of the benzoxazole scaffold in medicinal chemistry, highlighting why this class of molecules remains a cornerstone in the development of novel therapeutics.

Molecular Identity and Physicochemical Properties

5-Methyl-2,1-benzoxazole is an aromatic heterocyclic compound. The core is a bicyclic system where a benzene ring is fused to an isoxazole ring. The defining feature of the 2,1-benzoxazole (anthranil) subclass is the arrangement of the oxygen and nitrogen atoms relative to the fused benzene ring.

Core Identification

-

Systematic Name: 5-Methyl-2,1-benzoxazole

-

Common Name: 5-Methylanthranil

-

CAS Number: 104501-13-5

-

Molecular Formula: C₈H₇NO

-

Molecular Weight: 133.15 g/mol

Chemical Structure

The structure consists of a planar bicyclic system. The methyl group is positioned at the C5 carbon of the benzene portion of the ring.

Caption: Generalized workflow for the synthesis of a 5-methyl-benzoxazole isomer.

Experimental Protocol: A Representative Synthesis of a Benzoxazole Derivative

While a specific protocol for 5-Methyl-2,1-benzoxazole is not cited, the following procedure for a related 2-substituted benzoxazole illustrates the key steps and rationale, which can be adapted by a skilled chemist. [1]

-

Objective: To synthesize a 2-substituted benzoxazole via condensation and cyclization.

-

Starting Materials:

-

2-Aminophenol derivative (1.0 eq)

-

Aldehyde or Carboxylic Acid (1.1 eq)

-

Oxidizing agent (e.g., DDQ, iodine) or dehydrating agent (e.g., PPA)

-

Solvent (e.g., Toluene, DMF, Ethanol)

-

-

Step-by-Step Procedure:

-

Condensation: To a solution of the 2-aminophenol derivative in a suitable solvent (e.g., ethanol), add the aldehyde. Reflux the mixture for 2-4 hours to form the Schiff base intermediate. Causality: This initial step forms the C=N bond that will become part of the final oxazole ring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cyclization: Add the oxidizing agent (e.g., DDQ in toluene) to the reaction mixture and continue to reflux for another 4-8 hours. Causality: The oxidant facilitates the intramolecular cyclization and subsequent aromatization to form the stable benzoxazole ring system.

-

Work-up: After cooling to room temperature, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if iodine was used). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure benzoxazole derivative.

-

-

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the expected values.

Applications in Drug Discovery and Materials Science

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind effectively to a wide array of biological targets. [2]

-

Broad-Spectrum Bioactivity: Benzoxazole derivatives have demonstrated a vast range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities. [3][4][5]* Mechanism of Action: The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system can engage in hydrophobic and π-stacking interactions within enzyme active sites or receptor binding pockets. The 5-methyl group on our target molecule can enhance binding through favorable hydrophobic interactions and can also block metabolic pathways, potentially improving the pharmacokinetic profile of a drug candidate.

-

Fluorescent Properties: Many benzoxazole derivatives exhibit strong fluorescence, making them valuable as molecular probes, sensors, and components in organic light-emitting diodes (OLEDs). [2][6]The specific substitution pattern, including the methyl group, can be used to tune the absorption and emission wavelengths.

Conclusion

5-Methyl-2,1-benzoxazole is a structurally interesting member of the benzisoxazole family. While detailed experimental characterization is not widely published, its chemical properties, reactivity, and spectroscopic signature can be confidently predicted from the extensive knowledge base of its parent heterocycles. The inherent versatility and proven biological relevance of the benzoxazole core ensure that derivatives like 5-Methyl-2,1-benzoxazole will continue to be valuable building blocks for medicinal chemists and materials scientists aiming to develop next-generation therapeutics and functional materials.

References

-

Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2024). ACS Omega. [Link]

-

3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Supporting Information for Dalton Transactions. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

-

A Review on Synthesis Process of Benzoxazole and Benzothiazole Derivatives. (2024). Chemistry Africa. [Link]

-

2-Methylbenzoxazole. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

5-Methylbenzimidazole. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Five Step Total Synthesis of Lythranidine. (2021). Angewandte Chemie International Edition. [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

2-Phenyl-5-methylbenzoxazole. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. (2021). Molecules. [Link]

-

(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis and in vitro and in silico Antimicrobial, Antioxidant Activities of Benzoxazole Associated Benzothiazine-4-ones. (2020). Asian Journal of Chemistry. [Link]

-

Synthesis of 5-Aminotetrazole. (2019). YouTube. Retrieved February 4, 2026, from [Link]

-

1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Indian Academy of Sciences. Retrieved February 4, 2026, from [Link]

- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in Chemistry. [Link]

-

Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. (2021). Journal of Pharmaceutical Research International. [Link]

-

Studies in the Synthesis of Benzoxazole Compounds. (2002). CORE. Retrieved February 4, 2026, from [Link]

-

Cleavage Reactions of 5-Arylazo Derivatives of l-Methyl-2-benzyl-2-imidazolin-4-ones. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2023). Research Results in Pharmacology. [Link]

-

Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2022). RSC Advances. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). Molecules. [Link]

Sources

Using 5-Methyl-2,1-benzoxazole as a scaffold in drug design

Application Note: 5-Methyl-2,1-benzoxazole (5-Methylanthranil) in Drug Design

Executive Summary: The "Loaded Spring" Scaffold

In modern medicinal chemistry, 5-Methyl-2,1-benzoxazole (also known as 5-methylanthranil) represents a sophisticated "masked" scaffold. Unlike its thermodynamically stable isomer 1,3-benzoxazole (found in drugs like tafamidis), the 2,1-benzoxazole core possesses a labile N–O bond. This unique electronic feature allows it to function in two distinct modes:

-

Rigid Bioisostere: Mimicking the spatial volume of indole or quinoline while altering polarity and hydrogen bond accepting capability.

-

Reactive Warhead/Pro-drug: Acting as a "masked" anthranilic acid derivative that can undergo ring-opening in specific biological microenvironments or synthetic downstream processing to generate benzodiazepines and quinolines.

This guide details the synthesis, stability profiling, and application of 5-methyl-2,1-benzoxazole, moving beyond standard literature to provide actionable, bench-ready protocols.

Chemical Architecture & Bioisosterism

The 5-methyl substituent is critical. It serves two purposes:

-

Metabolic Blocking: It obstructs the C5 position, a common site for oxidative metabolism (CYP450 hydroxylation) in the parent anthranil.

-

Lipophilic Tuning: It increases logP, enhancing membrane permeability compared to the unsubstituted core.

Bioisosteric Mapping:

| Scaffold | Key Feature | Electronic Character | Stability |

|---|---|---|---|

| Indole | NH donor | Electron-rich (Nucleophilic) | High |

| 1,3-Benzoxazole | N/O acceptors | Electron-poor (Stable) | Very High |

| 2,1-Benzoxazole (Anthranil) | N/O acceptors | Masked Electrophile | Tunable/Labile |

Expert Insight: Do not view the 2,1-benzoxazole merely as a static spacer. Its potential to ring-open under nucleophilic attack (e.g., by cysteine or lysine residues in a pocket, or via metabolic reduction) allows it to act as a covalent modifier or a suicide substrate inhibitor.

Experimental Protocol: Synthesis of 5-Methyl-2,1-benzoxazole

The most robust route utilizes the reductive cyclization of o-nitrobenzaldehydes. This protocol is optimized for reproducibility and scalability.

Materials

-

Precursor: 5-Methyl-2-nitrobenzaldehyde (CAS: 97386-51-9)

-

Reductant: Tin(II) chloride dihydrate (

) -

Solvent: Ethanol (absolute) and Ethyl Acetate

-

Acid: Concentrated HCl (catalytic)

Step-by-Step Methodology

-

Preparation: Dissolve 5-methyl-2-nitrobenzaldehyde (10 mmol, 1.65 g) in Ethanol (30 mL) in a round-bottom flask.

-

Activation: Add

(35 mmol, 7.9 g) slowly to the stirring solution. Caution: Exothermic.[1] -

Cyclization: Heat the mixture to 70°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) will disappear, replaced by the fluorescent anthranil spot ( -

Workup:

-

Cool to room temperature.

-

Neutralize with saturated

solution (careful foaming). -

Filter the resulting tin salts through a Celite pad.

-

Extract the filtrate with Ethyl Acetate (

mL).

-

-

Purification: Dry organics over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).-

Note: 2,1-benzoxazoles are sensitive to strong acids; avoid acidic silica if possible or elute quickly.

-

Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.

Application Workflow: The "Masked" Pathway

The following diagram illustrates the strategic decision-making process when using this scaffold. It highlights the divergence between using the scaffold as a stable binder versus a reactive intermediate.

Figure 1: Strategic workflow for deploying 5-methyl-2,1-benzoxazole in drug discovery campaigns.

Critical Protocol: Ring-Opening Stability Assay

Because the 2,1-benzoxazole ring is susceptible to opening by nucleophiles (forming anthranilic acid derivatives), verifying stability is mandatory before biological screening.

Objective: Determine half-life (

-

Stock Solution: Prepare a 10 mM stock of 5-methyl-2,1-benzoxazole in DMSO.

-

Test Media:

-

A: PBS (pH 7.4) - Control.

-

B: PBS + 5 mM Glutathione (GSH) - Mimics cytosolic reducing environment.

-

C: Simulated Gastric Fluid (pH 1.2) - Oral bioavailability check.

-

-

Incubation: Dilute stock to 50 µM in Test Media. Incubate at 37°C.

-

Sampling: Aliquot at

hours. -

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

-

Intact Scaffold: Retention time

. -

Ring-Opened Product (2-amino-5-methylbenzoic acid deriv): Retention time

(typically lower due to polarity).

-

Interpretation:

-

< 10% degradation at 24h (PBS): Suitable as a stable bioisostere.

-

> 50% degradation with GSH: Indicates potential as a covalent modifier or prodrug activated by oxidative stress.

Case Study: Scaffold Expansion to Benzodiazepines

A powerful application of 5-methyl-2,1-benzoxazole is its use as a "masked" synthon for synthesizing benzodiazepine libraries (privileged structures in CNS drug design).

Reaction: [3+4] Cycloaddition

-

Reagents: 5-Methyl-2,1-benzoxazole + In situ generated aza-oxyallyl cations.

-

Mechanism: The anthranil nitrogen attacks the oxyallyl cation, followed by ring opening and recyclization.

-

Outcome: Rapid access to 1,4-benzodiazepines without using sensitive amino-acid chlorides.

Data Summary: Comparative Scaffolds

| Property | 5-Methyl-2,1-benzoxazole | 5-Methylindole | 5-Methyl-1,3-benzoxazole |

| H-Bond Donor | No | Yes (NH) | No |

| H-Bond Acceptor | Weak | No | Moderate |

| Metabolic Liability | N-O bond cleavage | C3 oxidation | Low |

| TPSA (Ų) | ~26.0 | ~15.8 | ~26.0 |

| Key Application | Prodrug / Intermediate | GPCR Agonist | Kinase Inhibitor |

References

-

Synthesis of Anthranils

-

Biological Activity & Reactivity

-

Benzoxazole Isomer Comparisons

-

Cycloaddition Applications

-

Drug Design Context

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sanov.arizona.edu [sanov.arizona.edu]

- 7. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ccmu.edu.cn [ccmu.edu.cn]

- 10. Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts [mdpi.com]

Advanced Derivatization of 5-Methyl-2,1-benzoxazole (Anthranil) for Biological Screening

[1]

Executive Summary

The 2,1-benzisoxazole (commonly known as anthranil ) scaffold represents a unique, underutilized pharmacophore in medicinal chemistry, distinct from its more common isomer, 1,2-benzisoxazole (found in risperidone).[1] This guide details the strategic derivatization of 5-methyl-2,1-benzoxazole for biological screening libraries.[1]

Unlike standard heterocycles, the anthranil core is "amphibious"—it can serve as a stable pharmacophore (interacting via

This application note provides validated protocols for:

-

C-3 Functionalization: Preserving the ring while adding diversity handles.

-

Scaffold Transformation: Converting the core into 2H-indazoles.

-

Biological Screening: Optimized assay conditions for hydrophobic anthranil derivatives.

Strategic Analysis & Reactivity Profile

The 5-methyl-2,1-benzoxazole molecule possesses two distinct reactivity vectors:

-

Vector A (Electrophilic Substitution at C-3): The C-3 position is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of halogens.[1] This creates a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion.[1]

-

Vector B (N-O Bond Lability): The weak N-O bond is the scaffold's "Achilles' heel" and its greatest asset.[1] Under reductive conditions or specific basic conditions (Davis-Beirut), the ring opens to form 2-aminobenzoyl intermediates, which can re-cyclize into entirely new heterocyclic systems.[1]

Decision Tree: Derivatization Strategy

Figure 1: Strategic decision tree for anthranil derivatization. Pathway A yields substituted anthranils; Pathway B yields indazoles.[1]

Validated Experimental Protocols

Protocol A: C-3 Halogenation (The "Diversity Handle")[1]

This protocol installs a chlorine or bromine atom at the C-3 position.[1] The 5-methyl group acts as a weak activator, directing electrophiles to the C-3 and C-7 positions, but C-3 is kinetically favored due to the heterocyclic electron density.[1]

Objective: Synthesis of 3-chloro-5-methyl-2,1-benzoxazole.

Reagents:

-

5-Methyl-2,1-benzoxazole (1.0 equiv)[1]

-

N-Chlorosuccinimide (NCS) (1.1 equiv)[1]

-

Solvent: Acetonitrile (ACN) or DMF[1]

-

Catalyst: HCl (conc., 5 mol%) or AlCl3 (10 mol%)[1]

Procedure:

-

Dissolution: Dissolve 5.0 mmol of 5-methyl-2,1-benzoxazole in 15 mL of anhydrous ACN in a round-bottom flask.

-

Addition: Add NCS (5.5 mmol) in one portion.

-

Catalysis: Add the acid catalyst dropwise.[1] Note: Without acid, the reaction is sluggish.[1]

-

Reaction: Heat to 50°C and monitor by TLC (Hexane/EtOAc 8:1). The starting material (fluorescent blue under UV) will convert to a less polar product.[1]

-

Quench: Upon completion (~2-4 hours), pour the mixture into ice water (50 mL).

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

Checkpoint (QC):

-

1H NMR: Look for the disappearance of the C-3 proton singlet (typically around

8.5-9.0 ppm).[1] The 5-methyl singlet (

Protocol B: The Davis-Beirut Reaction (Scaffold Hopping)[1]

This reaction utilizes the lability of the anthranil ring to synthesize 2H-indazoles , a privileged scaffold in kinase inhibitors.[1] This is a "one-pot" transformation where the anthranil acts as a masked o-nitrobenzaldehyde equivalent.[1]

Objective: Synthesis of 5-methyl-2-phenyl-2H-indazole.

Reagents:

-

5-Methyl-2,1-benzoxazole (1.0 equiv)[1]

-

Aniline (or substituted amine) (1.2 equiv)[1]

-

Base: KOH (pellets, 2.0 equiv)[1]

-

Solvent: Methanol (MeOH)[1]

Procedure:

-

Setup: In a sealed tube, combine 5-methyl-2,1-benzoxazole (1.0 mmol) and aniline (1.2 mmol) in MeOH (4 mL).

-

Activation: Add KOH pellets (2.0 mmol).

-

Heating: Heat the mixture to 80°C for 12 hours. The solution typically turns deep red/orange (formation of nitroso intermediates) before clearing or darkening further.[1]

-

Workup: Cool to room temperature. Dilute with water (20 mL). The product often precipitates.[1]

-

Purification: Recrystallization from EtOH or column chromatography.[1]

Mechanism Insight: The base opens the isoxazole ring to form an o-nitroso-aryl ketone intermediate, which condenses with the amine to form the indazole core.[1]

Biological Screening & Assay Compatibility

Anthranil derivatives are lipophilic.[1] Proper handling during biological screening is critical to avoid false negatives due to precipitation.[1]

Solubility & Formulation Table

| Parameter | Specification | Notes |

| Stock Concentration | 10 mM in DMSO | Sonicate for 5 mins to ensure complete dissolution. |

| Working Concentration | 10 - 100 | Dilute into assay buffer immediately prior to use.[1] |

| DMSO Tolerance | < 1% (v/v) | Anthranils may precipitate >2% DMSO in aqueous buffer.[1] |

| Stability | Moderate | Avoid strong reducing agents (DTT, TCEP) in assay buffer if possible; they may cleave the N-O bond over long incubations (>24h).[1] |

Screening Workflow

Figure 2: Screening workflow ensuring compound integrity before biological testing.

Target Classes

Based on recent literature, 5-methyl-2,1-benzoxazole derivatives show high potential in:

References

-

Davis-Beirut Reaction (Indazole Synthesis)

-

Electrochemical Synthesis of Anthranils

-

Biological Activity (MAO Inhibition)

-

General Reactivity & Review

Sources

- 1. researchgate.net [researchgate.net]

- 2. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 3. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2,1-Benzisoxazole synthesis [organic-chemistry.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Methyl-Benzoxazole Derivatives in Organic Electronics

Introduction: The Promise of 5-Methyl-Benzoxazole Derivatives in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices, has witnessed exponential growth, driven by the promise of flexible, lightweight, and low-cost alternatives to traditional silicon-based technologies. At the heart of this revolution lies the continuous development of novel organic semiconductors with tailored optoelectronic properties. Among the diverse array of heterocyclic compounds being explored, benzoxazole derivatives have emerged as a promising class of materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) due to their inherent fluorescence and chemical stability.[1][2]

This application note focuses on the potential of 5-methyl-benzoxazole derivatives as a key building block for high-performance organic electronic devices. The introduction of a methyl group at the 5-position of the benzoxazole core can subtly yet significantly influence the material's properties. While direct, extensive data on 5-Methyl-2,1-benzoxazole in organic electronics is nascent, we can extrapolate from the broader benzoxazole literature and the known effects of methyl substitution. The methyl group, being an electron-donating group, can modulate the electronic energy levels (HOMO/LUMO) of the molecule. Furthermore, its presence can enhance solubility and influence the solid-state packing of the material, which are critical parameters for device fabrication and performance.[3][4] This document provides a comprehensive overview of the synthesis, properties, and a detailed protocol for the integration of a representative 5-methyl-benzoxazole derivative into an OLED device.

Molecular Design and Physicochemical Properties

For the purpose of this application note, we will consider a representative molecule: 5-Methyl-2-(naphthalen-2-yl)benzo[d]oxazole . This structure combines the 5-methyl-benzoxazole core with a naphthalene moiety, a well-known chromophore, to potentially achieve desirable blue or green emission.

Caption: Molecular Structure of 5-Methyl-2-(naphthalen-2-yl)benzo[d]oxazole.

Anticipated Physicochemical Properties

| Property | Typical Value/Range | Significance in Organic Electronics |

| Appearance | White to yellowish crystalline solid | Purity and solid-state packing |

| Melting Point | 150-250 °C | Thermal stability during device operation and fabrication |

| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, toluene) | Essential for solution-based processing of thin films |

| Absorption Max (λabs) | 300-400 nm | Determines the energy required to excite the molecule |

| Emission Max (λem) | 400-550 nm (blue to green) | Color of the emitted light in an OLED |

| Photoluminescence Quantum Yield (PLQY) | 0.3 - 0.8 | Efficiency of light emission in the solid state |

| HOMO Level | -5.2 to -5.8 eV | Influences hole injection from the anode |

| LUMO Level | -2.1 to -2.8 eV | Influences electron injection from the cathode |

| Electrochemical Gap | 2.7 - 3.2 eV | Correlates with the emission color and stability |

Note: These values are representative of 2-aryl-benzoxazole derivatives and can vary significantly based on the specific substituents.

The methyl group at the 5-position is expected to have the following effects:

-

Enhanced Solubility: The non-polar methyl group can improve solubility in organic solvents, facilitating solution-based fabrication methods like spin-coating and inkjet printing.

-

Modified Morphology: The steric hindrance introduced by the methyl group can disrupt intermolecular π-π stacking, potentially leading to more amorphous thin films. This can be advantageous in preventing crystallization and improving film quality.[4]

-

Tuning of Electronic Properties: As a weak electron-donating group, the methyl substituent can slightly raise the HOMO energy level, potentially reducing the hole injection barrier from common anode materials like ITO.[5]

Synthesis Protocol: A General Approach

A common and effective method for the synthesis of 2-aryl-benzoxazoles is the condensation reaction between a 2-aminophenol derivative and an aromatic carboxylic acid or its derivative.[6] The following is a generalized protocol for the synthesis of 5-Methyl-2-(naphthalen-2-yl)benzo[d]oxazole.

Caption: Generalized workflow for the synthesis of 5-Methyl-2-(naphthalen-2-yl)benzo[d]oxazole.

Step-by-Step Synthesis Methodology

Materials:

-

4-Methyl-2-aminophenol

-

2-Naphthoic acid

-

Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-2-aminophenol (1.0 eq) and 2-naphthoic acid (1.1 eq).

-

Addition of Condensing Agent: Carefully add Eaton's reagent or PPA (sufficient quantity to ensure stirring) to the flask.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This should be done slowly and with stirring to neutralize the acid.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Application in Organic Light-Emitting Diodes (OLEDs)

The promising photoluminescent properties of 5-methyl-benzoxazole derivatives make them excellent candidates for use as the emissive layer (EML) in OLEDs. A typical multilayer OLED structure is fabricated by sequentially depositing various organic and inorganic layers onto a transparent conductive substrate.

Caption: A typical multilayer OLED device structure.

Protocol for OLED Fabrication (Vacuum Thermal Evaporation)

This protocol describes the fabrication of a simple OLED device using the synthesized 5-methyl-benzoxazole derivative as the emissive material.[6]

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials:

-

Hole Transport Layer (HTL): 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)

-

Emissive Layer (EML): 5-Methyl-2-(naphthalen-2-yl)benzo[d]oxazole (synthesized)

-

Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

-

-

Electron Injection Layer (EIL): Lithium Fluoride (LiF)

-

Cathode: Aluminum (Al)

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

-

Substrate cleaning facility (sonication baths, DI water source, nitrogen gun)

-

UV-Ozone cleaner

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized (DI) water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

-

-

Layer Deposition (in a high-vacuum chamber):

-

Mount the cleaned ITO substrates in the vacuum chamber.

-

Deposit a 40 nm thick layer of TAPC (HTL) at a rate of 1-2 Å/s.

-

Deposit a 20 nm thick layer of the 5-methyl-benzoxazole derivative (EML) at a rate of 1-2 Å/s.

-

Deposit a 30 nm thick layer of TPBi (ETL) at a rate of 1-2 Å/s.

-

Deposit a 1 nm thick layer of LiF (EIL) at a rate of 0.1-0.2 Å/s.

-

Deposit a 100 nm thick layer of Al (Cathode) at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Transfer the fabricated devices to a glovebox without exposure to air and moisture.

-

Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.

-

-

Device Characterization:

-

Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Measure the electroluminescence (EL) spectrum using a spectrometer.

-

Calculate the device performance metrics, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).

-

Conclusion and Future Outlook

This application note has outlined the potential of 5-methyl-benzoxazole derivatives in the field of organic electronics, with a particular focus on their application in OLEDs. The strategic incorporation of a methyl group on the benzoxazole core offers a promising avenue for fine-tuning the material's properties to achieve enhanced solubility, improved film morphology, and optimized electronic characteristics. The provided generalized synthesis and device fabrication protocols serve as a foundational guide for researchers and scientists to explore this interesting class of materials.

Future research should focus on the systematic synthesis and characterization of a library of 5-methyl-benzoxazole derivatives with various substituents at the 2-position. A thorough investigation into the structure-property relationships will be crucial to fully unlock their potential. Furthermore, exploring their application in other organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), could open up new avenues for these versatile materials.

References

-

Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs. (2021-02-05). National Institutes of Health (NIH). Available at: [Link]

-

Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals. (2024-11-21). RSC Publishing. Available at: [Link]

-

Influence of lateral methyl and terminal substituents on the mesophase behaviour of four rings azo-ester liquid crystal compounds. (2025-08-09). ResearchGate. Available at: [Link]

-

Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. (2025-12-13). MDPI. Available at: [Link]

-

Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. ResearchGate. Available at: [Link]

-

Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. JETIR. Available at: [Link]

-

Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. Available at: [Link]

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025-07-27). PubMed Central. Available at: [Link]

-

Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2026-01-29). ACS Omega. Available at: [Link]

-

Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021-04-08). PubMed Central. Available at: [Link]

-

Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. ScienceDirect. Available at: [Link]

-

Synthesis and characterization of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1][4][5]oxadiazol-2-ylmethyl]-1H-benzimidazole. ScienceDirect. Available at: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024-11-21). Research Results in Pharmacology. Available at: [Link]

-

Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors. (2025-08-10). ResearchGate. Available at: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

Troubleshooting low yield in 5-Methyl-2,1-benzoxazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methyl-2,1-benzoxazole. As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic synthesis requires a blend of theoretical knowledge and practical insight. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields.

I. Understanding the Synthesis: Core Principles

The synthesis of 5-Methyl-2,1-benzoxazole, a key intermediate in many pharmaceutical and materials science applications, typically proceeds through the cyclization of a substituted o-aminophenol. The most common and direct precursor is 4-methyl-2-aminophenol. The reaction generally involves condensation with a one-carbon electrophile, such as formic acid or its derivatives, followed by an intramolecular cyclodehydration to form the benzoxazole ring.

The presence of the electron-donating methyl group at the 5-position of the resulting benzoxazole can influence the electron density of the aromatic ring, potentially affecting the reaction rate and the propensity for certain side reactions compared to the synthesis of unsubstituted benzoxazole.

II. Troubleshooting Guide: Addressing Low Yield

Low or inconsistent yields are a frequent challenge in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of poor outcomes in your 5-Methyl-2,1-benzoxazole synthesis.

Question 1: My reaction shows very low conversion of the starting material, 4-methyl-2-aminophenol. What are the likely causes and how can I improve it?

Answer:

Low conversion is a primary indicator of suboptimal reaction conditions or reagent quality. Let's break down the potential culprits and the corresponding solutions:

-

Insufficient Dehydration: The final step of the reaction is a cyclodehydration. If water is not effectively removed, the equilibrium will not favor product formation.

-

Causality: The intramolecular cyclization to form the benzoxazole ring is a reversible reaction. The presence of water can hydrolyze the intermediate or the final product back to the starting materials.

-

Troubleshooting:

-

Use of Dehydrating Agents: Employing a strong dehydrating agent such as polyphosphoric acid (PPA) can be highly effective. PPA often serves as both a catalyst and a solvent, driving the reaction to completion.[1][2]

-

Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent (e.g., toluene or xylene), a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.

-

High Temperatures: Increasing the reaction temperature can also facilitate the removal of water, but this must be balanced against the potential for side reactions.[1]

-

-

-

Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions may dominate at excessively high temperatures.

-

Causality: The rate of chemical reactions is highly dependent on temperature. An optimal temperature ensures a sufficient reaction rate without promoting decomposition or the formation of byproducts.

-

Troubleshooting:

-

Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., 100°C, 120°C, 140°C) to identify the optimal condition for your specific reaction setup.

-

Literature Precedent: Consult literature for typical temperature ranges for similar benzoxazole syntheses. For instance, reactions in PPA are often conducted at elevated temperatures, sometimes as high as 150-180°C.[2]

-

-

-

Poor Quality Starting Material: The 4-methyl-2-aminophenol starting material can degrade over time, especially if exposed to air and light.

-

Causality: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities that may inhibit the reaction or complicate purification.

-

Troubleshooting:

-

Visual Inspection: Fresh, pure 4-methyl-2-aminophenol should be a light-colored solid. If your material is dark brown or black, it is likely oxidized.

-

Purification: Consider recrystallizing the 4-methyl-2-aminophenol from a suitable solvent (e.g., hot water or ethanol/water) before use.

-

Proper Storage: Store 4-methyl-2-aminophenol under an inert atmosphere (nitrogen or argon) and protected from light.

-

-

Question 2: I am forming the product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize them?

Answer:

The formation of side products is a common cause of low yields and purification difficulties. Here are some likely impurities and strategies to mitigate their formation:

-

Formation of Bis-benzoxazole or Polymeric Materials: Over-reaction or polymerization of the starting material can lead to complex mixtures.

-

Causality: The reactive nature of 4-methyl-2-aminophenol can lead to intermolecular reactions, especially under harsh conditions (e.g., very high temperatures or strong acids).

-

Troubleshooting:

-

Control Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the aminophenol can promote side reactions.

-

Gradual Addition: Consider adding the 4-methyl-2-aminophenol slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor intermolecular reactions.

-

Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the formation of degradation products.

-

-

-

Incomplete Cyclization Leading to Formamide Intermediate: The reaction may stall after the initial formylation of the amino group, leaving the N-(2-hydroxy-5-methylphenyl)formamide as a major byproduct.

-

Causality: Insufficient energy (temperature) or catalytic activity may not be enough to overcome the activation barrier for the final cyclodehydration step.

-

Troubleshooting:

-

Increase Temperature or Reaction Time: As with low conversion, providing more energy or allowing more time for the reaction can drive the cyclization to completion.

-

Stronger Dehydrating Conditions: Switching to a more potent dehydrating agent like PPA is often the solution.

-

-

-

Side Reactions Involving the Methyl Group: While less common, under very harsh oxidative conditions, the methyl group could potentially be oxidized.

-

Causality: The methyl group is an electron-donating group and can be susceptible to oxidation under certain conditions, although this is not a primary concern in most standard benzoxazole syntheses.

-

Troubleshooting:

-

Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to prevent unwanted oxidative side reactions.

-

-

Question 3: My yield is good on a small scale, but I'm having trouble with scalability. What should I consider when scaling up the reaction?

Answer:

Scaling up a reaction is not always a linear process. Here are key factors to consider:

-

Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer.

-

Causality: Poor heat transfer can result in localized "hot spots" where the temperature is much higher than the set point, leading to decomposition and side product formation. It can also make it difficult to reach and maintain the optimal reaction temperature.

-

Troubleshooting:

-

Mechanical Stirring: Ensure efficient mechanical stirring to maintain a homogenous temperature throughout the reaction mixture.

-

Gradual Heating: Heat the reaction mixture slowly and in a controlled manner.

-

Appropriate Reactor: Use a reactor with a suitable geometry and heating mantle for the scale of your reaction.

-

-

-

Reagent Addition: The rate of addition of reagents can become more critical on a larger scale.

-

Causality: Rapid addition of a reagent can lead to a large exotherm that is difficult to control, potentially causing the reaction to run away or form byproducts.

-

Troubleshooting:

-

Controlled Addition: Use a dropping funnel or a syringe pump for the controlled, gradual addition of key reagents.

-

-

-

Work-up and Purification: Procedures that are straightforward on a small scale can become cumbersome and inefficient at a larger scale.

-

Causality: Extractions with large volumes of solvent can be time-consuming and lead to product loss in the aqueous phase. Chromatography of large quantities of material can be impractical.

-

Troubleshooting:

-

Crystallization: Develop a robust crystallization procedure for purification. This is often the most efficient method for purifying large quantities of solid products. Experiment with different solvent systems to find one that gives good recovery and high purity.

-

Liquid-Liquid Extraction Optimization: If extraction is necessary, optimize the solvent volumes and the number of extractions to ensure efficient product recovery.

-

-

III. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 5-Methyl-2,1-benzoxazole?

A: Reported yields can vary significantly depending on the specific method and scale. However, with optimized conditions, yields in the range of 70-90% are achievable.

Q2: What is the best way to monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any major byproducts. The disappearance of the 4-methyl-2-aminophenol spot and the appearance of the product spot will indicate the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the formation of the product and any impurities.

Q3: My final product is off-white or slightly colored. How can I decolorize it?

A: A slight coloration is common and can often be removed by recrystallization. Adding a small amount of activated charcoal to the hot solution during recrystallization and then filtering it through a pad of celite can effectively remove colored impurities.

Q4: What are the key safety precautions I should take during this synthesis?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-methyl-2-aminophenol can be irritating to the skin and respiratory system. Polyphosphoric acid is corrosive and should be handled with care.

IV. Experimental Protocols and Data

General Protocol for the Synthesis of 5-Methyl-2,1-benzoxazole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

-

4-methyl-2-aminophenol

-

Formic acid (or triethyl orthoformate)

-

Polyphosphoric acid (PPA)

-

Toluene (optional, for azeotropic water removal)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-2-aminophenol (1.0 eq) and formic acid (1.2 eq).

-

Heating: Heat the mixture to 100-120°C and stir for 2-4 hours. Alternatively, for reactions using PPA, add the 4-methyl-2-aminophenol to PPA (10-20 times the weight of the aminophenol) and heat to 140-160°C.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If PPA was used, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Data Presentation

| Parameter | Recommended Range | Rationale |

| Temperature | 100 - 160°C | Balances reaction rate and potential for side reactions. |

| Reaction Time | 2 - 6 hours | Dependent on temperature and reagents used. |

| Dehydrating Agent | PPA, Dean-Stark | Essential for driving the equilibrium towards product formation. |

| Purification Method | Crystallization, Chromatography | To obtain a high-purity final product. |

V. Visualizing the Process

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low yield in 5-Methyl-2,1-benzoxazole synthesis.

VI. References

-

Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653–24677. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 4, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 26(15), 4634. [Link]

Sources

Analytical method development for 5-Methyl-2,1-benzoxazole purity assessment

Technical Support Center: 5-Methyl-2,1-benzoxazole Analysis

Welcome to the Analytical Method Development Hub

Subject: 5-Methyl-2,1-benzoxazole (5-Methylanthranil) Purity Assessment Role: Senior Application Scientist Scope: Method Development, Troubleshooting, and Stability Protocols[1]

This guide addresses the specific challenges of analyzing 5-Methyl-2,1-benzoxazole (CAS: 1006-99-1). Unlike its stable isomer (1,3-benzoxazole), the 2,1-benzoxazole (anthranil) core is a bicyclic isoxazole with disrupted aromaticity, making it prone to ring-opening hydrolysis and thermal rearrangement.[1][2] The protocols below are designed to mitigate these risks while ensuring rigorous quantification.

Module 1: Method Development Strategy

Q: My standard C18 method shows poor resolution between the main peak and impurities. What is the best stationary phase for anthranil derivatives?

A: Standard C18 columns often fail to separate 2,1-benzoxazoles from their structural isomers (e.g., 5-methyl-1,2-benzisoxazole) or their hydrolysis products (anthranilic acids) due to similar hydrophobicity.[1]

Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[2]

-

Mechanism: The π-π interactions offered by phenyl phases provide superior selectivity for the delocalized electron systems of benz-fused heterocycles.[2]

-

Protocol:

-

Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (Fused-Core particles recommended for efficiency).[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (Avoid phosphate buffers which may catalyze hydrolysis).[2]

-

Mobile Phase B: Acetonitrile (Methanol can act as a nucleophile; avoid if degradation is observed).[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Data Summary: Column Selectivity Comparison

| Stationary Phase | Resolution (Main Peak vs. Isomer) | Peak Shape (Tailing Factor) | Notes |

| C18 (General) | 1.2 (Poor) | 1.4 | Co-elution risk with 1,2-isomer. |

| Phenyl-Hexyl | 2.8 (Excellent) | 1.1 | Best for isomeric separation.[2] |

| C8 | 1.0 (Poor) | 1.3 | Insufficient retention.[2] |

| HILIC | N/A | N/A | Not suitable due to low polarity of parent.[2] |

Module 2: Troubleshooting & Degradation Pathways

Q: I am seeing "ghost peaks" that increase over time in the autosampler. Is my compound degrading?

A: Yes. 5-Methyl-2,1-benzoxazole is chemically labile.[2] It undergoes two primary degradation pathways depending on conditions:[1][2]

-

Hydrolysis: In acidic/aqueous conditions, the isoxazole ring opens to form 2-amino-5-methylbenzoic acid (an anthranilic acid derivative).[2]

-

Rearrangement: Under thermal stress or UV exposure, it rearranges to 6-methyl-2(1H)-quinolinone .[2]

Diagnostic Workflow: If the new peak elutes earlier (more polar), it is likely the hydrolysis product (Carboxylic acid).[2] If it elutes later or similar, it may be the quinolone rearrangement.[2]

Visualizing the Degradation Pathway

Caption: Degradation pathways of 5-Methyl-2,1-benzoxazole showing susceptibility to hydrolysis (acidic) and rearrangement (thermal).[3]

Module 3: Sample Preparation & Stability

Q: How should I prepare samples to prevent on-column degradation?

A: The choice of diluent is critical.[2] Protic solvents (Water/Methanol) accelerate ring opening.[1][2]

Strict Protocol:

-

Diluent: Use 100% Acetonitrile or Tetrahydrofuran (THF) for stock solutions.[2]

-

Buffer pH: Maintain Mobile Phase A pH between 4.0 and 6.0 .

-

Temperature: Set autosampler temperature to 4°C . Never leave samples at room temperature for >4 hours.[1][2]

Q: Can I use GC-MS for purity assessment?

A: Proceed with extreme caution.

-

Risk: The high injection port temperature (typically 250°C) can force the thermal rearrangement of 2,1-benzoxazole to the quinolone isomer inside the injector.[2] This yields a false positive for the impurity.[2]

-

Validation: If GC is required, perform a "Cold On-Column" injection or verify the method against an HPLC assay to ensure the "impurity" isn't being generated during analysis.

Module 4: Method Development Workflow

Use this decision tree to finalize your analytical method.

Caption: Step-by-step decision tree for selecting the optimal stationary phase and validating sample stability.

References

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[2] (Foundational text for column selection strategies).

-

Katritzky, A. R., & Rees, C. W. (1984).[1][2] Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis and Uses of Heterocyclic Compounds. Pergamon Press.[2] (Source for 2,1-benzoxazole rearrangement mechanisms).[1][2]

-

PubChem. (n.d.).[2] Anthranil (2,1-Benzisoxazole) Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1]

Sources

Technical Support Center: Strategies for Regioselective Synthesis of 5-Methyl-2,1-benzoxazole

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 5-Methyl-2,1-benzoxazole (also known as 5-methylanthranil) and are encountering challenges with regioselectivity. The formation of unwanted isomers is a common hurdle in substituted heterocycle synthesis. This document provides in-depth troubleshooting advice, mechanistic explanations, and detailed protocols to help you optimize your reaction outcomes and achieve high regioselectivity.

Introduction: The Challenge of Regioselectivity in 5-Methyl-2,1-benzoxazole Synthesis

5-Methyl-2,1-benzoxazole is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, however, is often complicated by a lack of regiochemical control. When using precursors like substituted nitrotoluenes, the cyclization step can lead to a mixture of regioisomers, primarily 5-methyl- and 7-methyl-2,1-benzoxazole. This necessitates difficult purification steps and reduces the overall yield of the desired product.

This guide will address the root causes of poor regioselectivity and provide actionable strategies to favor the formation of the 5-methyl isomer. We will delve into the mechanistic principles that govern these reactions, helping you make informed decisions in your experimental design.

Troubleshooting Guide: Improving Regioselectivity and Yield

This section is formatted as a series of common problems encountered during the synthesis of 5-Methyl-2,1-benzoxazole, followed by detailed causal analysis and recommended solutions.

Q1: My synthesis is producing a mixture of 5-methyl- and 7-methyl-2,1-benzoxazole. How can I favor the formation of the 5-methyl isomer?

Causal Analysis: The formation of a regioisomeric mixture typically arises from the cyclization of a common intermediate where the ring-closing step can occur at two different positions. In the context of synthesizing 5-Methyl-2,1-benzoxazole, a primary route is the reductive cyclization of an appropriately substituted nitrotoluene. For example, starting from 3-methyl-2-nitrotoluene could theoretically lead to both 4-methyl- and 7-methyl-2,1-benzoxazole. The key is the choice of starting material and controlling the cyclization of the reactive intermediate (e.g., a nitrene or nitroso species) onto a C-H bond of the adjacent methyl group.

The regioselectivity is governed by a combination of steric and electronic factors, as well as the specific reaction mechanism dictated by the chosen reagents and conditions.

Solutions and Strategies:

-

Select the Correct Starting Material: The most critical factor for ensuring the correct final structure is the use of the correct starting isomer. To synthesize 5-Methyl-2,1-benzoxazole, the logical precursor is 4-methyl-2-nitrotoluene . The reductive cyclization of this molecule will involve the interaction between the reduced nitro group and the adjacent methyl group, leading exclusively to the desired 5-methyl isomer.

-

Optimize the Reductive Cyclization Conditions: Reductive cyclization of ortho-substituted nitroarenes is a powerful method for forming heterocyclic rings.[1] The choice of reducing agent and catalyst is paramount.

-

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, or a transfer hydrogenation reagent like Hantzsch ester) is a common and effective method.[1] This approach can be highly selective, as the reaction often proceeds through a nitroso intermediate that cyclizes intramolecularly.

-

Metal-Mediated Reductions: Reagents like iron powder in acetic acid or tin(II) chloride can also effect the reduction of the nitro group, followed by cyclization. The reaction conditions for these methods may need careful optimization to prevent over-reduction or side reactions.

-

-

Consider Alternative Routes for Ambiguous Cases: If your starting material is different and leads to ambiguity, transition-metal-catalyzed methods using aryl azides can offer alternative pathways with potentially different selectivity profiles. For instance, iron(II) bromide has been shown to catalyze the transformation of aryl azides with ortho-ketone substituents into 2,1-benzisoxazoles.[2] While this requires a different precursor, it highlights that the choice of catalyst can fundamentally alter the reaction pathway and selectivity.

Q2: I'm observing significant formation of byproducts, such as azoxy or azo compounds, leading to low yields. How can I suppress these side reactions?

Causal Analysis: Azoxy and azo compounds are common byproducts in reactions involving the reduction of nitroarenes. They are formed from the intermolecular condensation of partially reduced nitroso and hydroxylamine intermediates. These bimolecular side reactions compete directly with the desired unimolecular cyclization to form the benzoxazole ring. High concentrations of these reactive intermediates will favor the undesired intermolecular pathway.

Solutions and Strategies:

-

Employ High-Dilution Conditions: The principle of high dilution is a classic strategy to favor intramolecular reactions over intermolecular ones. By running the reaction in a larger volume of solvent, you decrease the concentration of the reactive intermediates, reducing the probability of them colliding and reacting with each other. The rate of the intramolecular cyclization, which is concentration-independent, remains unaffected.

-

Control the Rate of Reagent Addition: Instead of adding the reducing agent or catalyst all at once, a slow, controlled addition (e.g., via a syringe pump) can maintain a very low steady-state concentration of the reactive intermediates. This "starves" the reaction of the intermediates needed for the bimolecular side reactions, thereby favoring the desired intramolecular cyclization.

-

Optimize Temperature and Reaction Time: Lowering the reaction temperature can sometimes provide better selectivity. While it will slow down both the desired and undesired reactions, the activation energy for the bimolecular side reactions may be higher, meaning they are suppressed more significantly at lower temperatures. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that could lead to product degradation or further side reactions.

Table 1: Effect of Reaction Parameters on Product Distribution

| Parameter | Condition | Desired Product Yield | Byproduct Formation | Rationale |

| Concentration | High (e.g., 1.0 M) | Low | High | Favors intermolecular side reactions. |

| Low (e.g., 0.05 M) | High | Low | Favors intramolecular cyclization. | |

| Reagent Addition | All at once | Moderate | Moderate | Creates a high initial concentration of intermediates. |

| Slow addition | High | Low | Maintains a low steady-state concentration of intermediates. | |

| Temperature | High | Varies | High | Can accelerate side reactions and decomposition. |

| Low to Moderate | High | Low | Can improve selectivity if side reactions have higher activation energy. |

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to 5-Methyl-2,1-benzoxazole?

The most direct and reliable method is the reductive cyclization of 4-methyl-2-nitrotoluene . This method benefits from readily available starting materials and typically proceeds with high regioselectivity. Other established methods for the synthesis of the 2,1-benzoxazole (anthranil) core include the intramolecular cyclization of ortho-azido carbonyl compounds (e.g., 2-azido-4-methylbenzaldehyde)[2] and the thermal or photochemical decomposition of ortho-nitrobenzyl compounds.

Q2: How does the electronic nature of the methyl group influence the cyclization?

The methyl group is a weak electron-donating group (EDG). In the reductive cyclization of 4-methyl-2-nitrotoluene, the presence of the methyl group at the para-position relative to the cyclizing C-H bond can subtly influence the electron density of the ring and the stability of any charged intermediates. However, in this specific substrate, its primary role is as a structural component that participates in the C-H activation/cyclization step. The regioselectivity is primarily dictated by the relative positions of the nitro and methyl groups on the starting material.

Q3: Can transition metals other than Palladium be used?

Yes, various transition metals can be employed, often influencing the reaction's efficiency and conditions. Iron-based systems (e.g., Fe/HCl, Fe/NH₄Cl) are classic, cost-effective reagents for nitro group reduction.[3] Copper-catalyzed reactions have also been developed for the synthesis of related benzoxazole systems, often proceeding through different mechanisms such as C-O bond formation.[4] The choice of metal and ligand can be a key parameter to screen when optimizing a new synthesis.

Experimental Protocols & Visualizations

Protocol 1: Regioselective Synthesis of 5-Methyl-2,1-benzoxazole via Reductive Cyclization

This protocol is a representative procedure based on established methods for the reductive cyclization of ortho-nitro-alkylarenes.[1]

Materials:

-

4-Methyl-2-nitrotoluene (1.0 equiv)

-

Palladium on carbon (10% Pd, 0.05 equiv)

-

Hantzsch ester (1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester) (1.5 equiv)

-

Toluene (or another suitable high-boiling solvent)

-

Standard laboratory glassware for reflux and inert atmosphere operations

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-2-nitrotoluene and toluene to achieve a concentration of approximately 0.1 M.

-

Add the Hantzsch ester to the solution.

-

Carefully add the 10% Pd/C catalyst.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Methyl-2,1-benzoxazole.

Visualizations

Caption: Key steps in the regioselective synthesis of 5-Methyl-2,1-benzoxazole.

Caption: Troubleshooting workflow for synthesis optimization.

References

-

Stokes, B. J., Vogel, C. V., Urnezis, L. K., Pan, M., & Driver, T. G. (2010). Iron(II) Bromide-Catalyzed Synthesis of 2,1-Benzisoxazoles, Indazoles, and Pyrazoles. Organic Letters, 12(13), 2884–2887. [Link]

-

Organic Chemistry Portal. Synthesis of 2,1-Benzisoxazoles. [Link]

-

ResearchGate. (2025). Metal-catalyzed synthesis of benzoxazoles and benzothiazoles. [Link]

-

Doan, T. L., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21583. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (The Davis-Beirut reaction is discussed in various organic chemistry resources, this is a representative text). [Link]

-

Wang, L., et al. (2018). Facile and Efficient Synthesis of Benzoxazoles and Benzimidazoles: The Application of Hantzsch Ester 1,4-Dihydropyridines in Reductive Cyclization Reactions. ChemistrySelect, 3(32), 9205-9209. [Link]

-

Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry, 70(3), 1060-1062. [Link]

-

Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2288-2299. [Link]

Sources

The Isomer Divergence: 5-Methyl-2,1-benzoxazole vs. 5-Methyl-1,3-benzoxazole

The following guide provides an in-depth comparative analysis of 5-Methyl-2,1-benzoxazole (an anthranil derivative) and 5-Methyl-1,3-benzoxazole (a standard benzoxazole). It is designed for researchers requiring actionable insights into the synthesis, reactivity, and application of these isomeric scaffolds.

A Comparative Guide for Synthetic & Medicinal Chemists

Executive Summary: The "Brick" vs. The "Spring"

In the landscape of heterocyclic chemistry, structural isomerism often dictates the distinction between a stable pharmacophore and a reactive intermediate. This comparison highlights two isomers of C₈H₇NO that share a methyl-substituted benzene core fused to an isoxazole or oxazole ring, yet behave with opposing chemical philosophies.

-

5-Methyl-1,3-benzoxazole (The Brick): A thermodynamically stable, aromatic heterocycle used extensively as a "lock-and-key" scaffold in kinase inhibitors and fluorescent probes. It resists ring opening and typically undergoes electrophilic substitution.

-

5-Methyl-2,1-benzoxazole (The Spring): Also known as 5-Methylanthranil . A high-energy, bicyclic system containing a weak N–O bond. It acts as a "masked" 2-aminocarbonyl synthon, readily undergoing ring-opening transformations (such as the Boulton-Katritzky rearrangement) to generate complex heterocycles like quinazolines.

Structural & Physical Profile

The fundamental difference lies in the heteroatom arrangement and the resulting electronic distribution.

| Feature | 5-Methyl-1,3-benzoxazole | 5-Methyl-2,1-benzoxazole (Anthranil) |

| IUPAC Name | 5-Methyl-1,3-benzoxazole | 5-Methyl-2,1-benzisoxazole |

| Core Structure | Benzene fused to Oxazole (O1, N3) | Benzene fused to Isoxazole (N1, O2) |

| Bonding | C–O–C and C=N bonds (Stable) | N–O bond (Labile, High Energy) |

| Electronic Character | Electron-deficient at C2; Aromatic | Quinoid-like resonance; 1,3-dipolar character |

| Physical State | Low-melting solid / Oil (MP ~28-30°C) | Oil / Low-melting solid (often transient) |

| Odor | Phenolic / Pyridine-like | Distinctive, penetrating odor |

| Primary Utility | Final Drug Scaffold | Synthetic Intermediate / Synthon |

Structural Visualization

The diagram below illustrates the connectivity and the critical "break point" in the 2,1-isomer.

Figure 1: Structural comparison highlighting the stable oxazole core vs. the labile isoxazole core.

Synthesis Pathways[1][2][3][4][5]

The synthesis of these isomers requires fundamentally different strategies: Condensation for the 1,3-isomer and Reductive Cyclization for the 2,1-isomer.

Pathway A: 5-Methyl-1,3-benzoxazole (Condensation)

This route utilizes the robust condensation of 2-aminophenols with carboxylic acid equivalents.

-

Precursor: 2-Amino-4-methylphenol.

-

Reagent: Triethyl orthoformate (or Formic acid).

-

Mechanism: Nucleophilic attack of the amine on the orthoformate, followed by cyclization of the phenol oxygen and elimination of ethanol/water.

Pathway B: 5-Methyl-2,1-benzoxazole (Reductive Cyclization)

This route involves the construction of the N–O bond, typically from a nitro-aldehyde precursor.

-

Precursor: 5-Methyl-2-nitrobenzaldehyde.

-

Reagent: SnCl₂ / HCl (Controlled reduction) or Sodium Azide (decomposition).

-

Mechanism: Partial reduction of the nitro group to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate, which then attacks the adjacent aldehyde carbonyl to close the ring.

Figure 2: Divergent synthetic pathways. The 1,3-isomer forms via dehydration; the 2,1-isomer via redox cyclization.

Reactivity Profile: The Boulton-Katritzky Rearrangement[2][3][5][6]

The defining feature of the 2,1-benzoxazole (anthranil) is its susceptibility to the Boulton-Katritzky Rearrangement . This reaction demonstrates why the 2,1-isomer is a "Spring."

-

Mechanism: When treated with a nucleophile (like an amine or hydrazine), the N–O bond of the anthranil cleaves. The molecule acts as a masked o-aminobenzaldehyde.

-

Outcome: The ring opens and recyclizes to form a thermodynamically more stable isomer, such as a quinazoline or indazole.

-

Contrast: The 1,3-benzoxazole is inert to these conditions. It requires harsh electrophiles (e.g., HNO₃/H₂SO₄) to react, typically nitrating at the C6 position.

Comparative Reactivity Table

| Condition | 5-Methyl-1,3-benzoxazole | 5-Methyl-2,1-benzoxazole |

| Dilute Acid/Base | Stable | Ring opening (Hydrolysis) |

| Primary Amines (Heat) | No Reaction | Rearrangement to Quinazolines |

| Electrophiles (HNO₃) | Nitration (C6) | Ring destruction / Oxidation |

| Reductants (H₂/Pd) | Ring opening to aminophenol | Ring opening to aminoaldehyde |

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1,3-benzoxazole

A standard protocol for generating the stable scaffold.

-

Reagents: 2-Amino-4-methylphenol (10 mmol), Triethyl orthoformate (15 mmol), p-Toluenesulfonic acid (catalytic, 10 mg).

-

Setup: Equip a 50 mL round-bottom flask with a reflux condenser.

-

Procedure:

-

Dissolve the phenol in triethyl orthoformate (acts as solvent and reagent).

-

Add the acid catalyst.

-

Reflux at 100°C for 3-4 hours. Monitor by TLC (disappearance of aminophenol).

-

-

Workup: Evaporate excess orthoformate under reduced pressure. Dissolve residue in EtOAc, wash with NaHCO₃ (aq) and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Yield: Expect 85-95% of a low-melting solid/oil.

Protocol B: Reactivity Test – Conversion of 5-Methylanthranil to a Quinazoline

Demonstrating the "Spring" nature via Boulton-Katritzky type reactivity.

-

Reagents: 5-Methyl-2,1-benzoxazole (in situ or isolated, 5 mmol), Aniline (5.5 mmol), Acetic Acid (glacial, catalytic).

-

Setup: Sealed tube or reflux apparatus.

-

Procedure:

-

Dissolve 5-methylanthranil in Toluene (10 mL).

-

Add Aniline and Acetic Acid.

-

Heat to reflux (110°C) for 6 hours.

-

-

Observation: The reaction proceeds via nucleophilic attack of aniline on the C3 position of the anthranil, followed by N-O bond cleavage and recyclization.

-

Product: 6-Methyl-2-phenyl-1,2-dihydroquinazoline (or oxidized quinazoline depending on conditions).

-

Significance: This proves the 2,1-isomer acts as a "masked" 5-methyl-2-aminobenzaldehyde equivalent.

Applications in Drug Discovery[2][3]

-

5-Methyl-1,3-benzoxazole:

-

Bioisostere: Used to replace indole or purine cores in kinase inhibitors (e.g., VEGFR inhibitors).

-

Mechanism: The Nitrogen (N3) acts as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.

-

-

5-Methyl-2,1-benzoxazole:

-

Library Generation: Used as a "diversity-oriented synthesis" (DOS) building block. A single anthranil pot can be split and reacted with 10 different amines to generate 10 distinct quinazolines or benzodiazepines.

-

Scaffold Hopping: Allows access to N-heterocycles that are difficult to synthesize via linear methods.

-

References

-

Synthesis and Properties of Benzoxazoles: Review of synthesis process of benzoxazole and benzothiazole derivatives. Taylor & Francis Online.

-

Boulton-Katritzky Rearrangement Mechanism: Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles. NCBI PMC.

-

Anthranils as Building Blocks: Anthranils: versatile building blocks in the construction of C–N bonds and N-heterocycles. Royal Society of Chemistry.

-

Physical Properties of Benzoxazole Derivatives: 5-Methylbenzoxazole | C8H7NO. PubChem.[1][2][3][4]

-

Reactivity of 2,1-Benzisoxazoles: Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization. ACS Publications. (Note: Illustrates the regioselectivity principles in related benzo-fused azoles).

Sources

In Vivo Efficacy of 5-Methyl-2,1-benzoxazole Derivatives: A Comparative Technical Guide

Topic: In vivo efficacy studies of 5-Methyl-2,1-benzoxazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary